molecular formula C21H15ClN2O3S2 B11214553 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11214553
M. Wt: 442.9 g/mol
InChI Key: AJOKRSPFKJRBLV-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and a thienopyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Construction of the Thienopyrimidinone Core: This involves the cyclization of a thiophene derivative with a suitable amine and carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with cellular targets such as enzymes and receptors. It is known to inhibit certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition results in cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole moiety but lacks the thienopyrimidinone core.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole group but differs in the rest of the structure.

Uniqueness

What sets 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C21H15ClN2O3S2

Molecular Weight

442.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H15ClN2O3S2/c22-15-4-2-1-3-14(15)11-29-21-23-16-7-8-28-19(16)20(25)24(21)10-13-5-6-17-18(9-13)27-12-26-17/h1-9H,10-12H2

InChI Key

AJOKRSPFKJRBLV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC5=CC=CC=C5Cl

Origin of Product

United States

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